An In-depth Technical Guide to 1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0)
An In-depth Technical Guide to 1-Bromo-3-(trifluoromethoxy)benzene (CAS: 2252-44-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-3-(trifluoromethoxy)benzene, a key building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it outlines experimental protocols for its synthesis and participation in pivotal cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The significance of the trifluoromethoxy moiety in drug design is discussed, highlighting its role in modulating lipophilicity, metabolic stability, and target-binding affinity. This guide serves as a critical resource for researchers leveraging this versatile compound in the development of novel therapeutics and advanced materials.
Introduction
1-Bromo-3-(trifluoromethoxy)benzene is a halogenated aromatic compound distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the meta-position relative to a bromine atom.[1] This unique substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the introduction of the trifluoromethoxy group into more complex molecular architectures. The -OCF₃ group is of significant interest in drug discovery as it can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Consequently, 1-Bromo-3-(trifluoromethoxy)benzene is a sought-after precursor for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1]
Physicochemical and Spectroscopic Data
The properties of 1-Bromo-3-(trifluoromethoxy)benzene are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2252-44-0 | [4] |
| Molecular Formula | C₇H₄BrF₃O | [4] |
| Molecular Weight | 241.01 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.62 g/mL at 25 °C | [5] |
| Boiling Point | 156-158 °C | [6] |
| Refractive Index (n20/D) | 1.462 | [5] |
| Flash Point | 63 °C (145.4 °F) - closed cup | [5] |
| Solubility | Sparingly soluble in water | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Characteristic Peaks/Shifts | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 7.69 (d, J=8.0 Hz, 1H), 7.57–7.47 (m, 2H), 7.38–7.32 (m, 1H) | [4] |
| ¹³C NMR (CDCl₃) | δ (ppm): 152.3 (q, J=35.4 Hz), 137.7, 133.1 (q, J=0.9 Hz), 121.0 (q, J=2.7 Hz), 120.9 (q, J=275.8 Hz) | [4] |
| IR (Neat) | Characteristic absorptions for C-Br, C-O, C-F, and aromatic C-H and C=C bonds. | [4] |
| Mass Spectrum (EI) | m/z: 242, 240 (M+, isotopic pattern for Br), 173, 171, 145, 95, 69 | [4] |
Safety and Handling
1-Bromo-3-(trifluoromethoxy)benzene is classified as a combustible liquid and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[7]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2°C and 8°C.[1] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of 1-Bromo-3-(trifluoromethoxy)benzene and its application in key cross-coupling reactions.
Synthesis of 1-Bromo-3-(trifluoromethoxy)benzene
A common synthetic route involves the bromination of a trifluoromethoxyaniline precursor followed by a deamination reaction.[8]
Reaction Scheme: 2- or 4-trifluoromethoxyaniline → (Bromination) → Bromo-trifluoromethoxyaniline intermediate → (Deamination) → 1-Bromo-3-(trifluoromethoxy)benzene
Detailed Protocol (Illustrative, based on patent literature): [8]
-
Bromination:
-
To a solution of 2- or 4-trifluoromethoxyaniline in a weak acid (e.g., acetic acid), add a brominating agent that releases Br⁺ in an acidic medium, such as N-bromosuccinimide (NBS), portion-wise at a temperature between -5 °C and room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromo-trifluoromethoxyaniline intermediate.
-
-
Deamination (Diazotization and De-diazotization):
-
Dissolve the bromo-trifluoromethoxyaniline intermediate in an acidic medium (e.g., concentrated sulfuric acid).
-
Add an inorganic nitrite (e.g., sodium nitrite) at a low temperature (0-5 °C) to form the diazonium salt.
-
In the presence of a reducing agent (e.g., hypophosphorous acid or an alcohol like 2-propanol), the diazonium group is removed.
-
The reaction mixture is then diluted with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude 1-Bromo-3-(trifluoromethoxy)benzene can be purified by distillation.[8]
-
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between 1-Bromo-3-(trifluoromethoxy)benzene and a boronic acid or ester.
Reaction Scheme: 1-Bromo-3-(trifluoromethoxy)benzene + Aryl/Vinyl-B(OH)₂ --[Pd catalyst, Base]--> Aryl/Vinyl-3-(trifluoromethoxy)benzene
Detailed Protocol (General): [9]
-
To a reaction vessel, add 1-Bromo-3-(trifluoromethoxy)benzene (1.0 equiv), the desired aryl or vinyl boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is used to form a carbon-nitrogen bond between 1-Bromo-3-(trifluoromethoxy)benzene and a primary or secondary amine.[10]
Reaction Scheme: 1-Bromo-3-(trifluoromethoxy)benzene + R¹R²NH --[Pd catalyst, Ligand, Base]--> (R¹R²N)-3-(trifluoromethoxy)benzene
Detailed Protocol (General): [11]
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 1-Bromo-3-(trifluoromethoxy)benzene (1.0 equiv), the amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the mixture with stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Sonogashira Coupling
This reaction couples 1-Bromo-3-(trifluoromethoxy)benzene with a terminal alkyne to form a new carbon-carbon bond.[12]
Reaction Scheme: 1-Bromo-3-(trifluoromethoxy)benzene + H-C≡C-R --[Pd catalyst, Cu(I) cocatalyst, Base]--> R-C≡C-3-(trifluoromethoxy)benzene
Detailed Protocol (General): [13]
-
To a reaction vessel, add 1-Bromo-3-(trifluoromethoxy)benzene (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC or GC-MS.
-
Once complete, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting product by column chromatography.
Applications in Drug Discovery and Signaling Pathways
The trifluoromethoxy group is a bioisostere of the methoxy group and is often employed in drug design to modulate key pharmacological properties.[14][15] Its high lipophilicity can enhance membrane permeability and bioavailability, while its strong electron-withdrawing nature can influence pKa and binding interactions.[3] The C-F bonds also confer significant metabolic stability, often blocking sites of oxidative metabolism.[3]
While a direct link for 1-Bromo-3-(trifluoromethoxy)benzene to a specific signaling pathway is not prominently documented, its utility as a building block for inhibitors of various pathways is evident. For instance, trifluoromethylated and trifluoromethoxylated aromatic compounds are common motifs in kinase inhibitors, which target signaling pathways crucial in cancer and inflammatory diseases.
Illustrative Workflow for Drug Discovery
The following diagram illustrates a general workflow for the use of 1-Bromo-3-(trifluoromethoxy)benzene in a drug discovery context, leading to the identification of a potential inhibitor of a signaling pathway.
References
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- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3-(trifluoromethoxy)benzene 99 2252-44-0 [sigmaaldrich.com]
- 6. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, 1-bromo-3-(trifluoromethyl)- [webbook.nist.gov]
- 8. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 9. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Figure 1. General reaction scheme for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-(trifluoromethoxy)benzene with an arylboronic acid.
